3-(3-Bromophenyl)propanamide
Overview
Description
3-(3-Bromophenyl)propanamide is an organic compound with the molecular formula C9H10BrNO It belongs to the class of amides and is characterized by the presence of a bromine atom attached to the phenyl ring at the meta position
Mechanism of Action
Target of Action
The primary targets of 3-(3-Bromophenyl)propanamide are currently unknown. This compound is a derivative of propionamide
Pharmacokinetics
Information about the pharmacokinetics of propionamide, a related compound, is also limited . Therefore, it is currently unclear how these properties might impact the bioavailability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propanamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient production with high yields and purity. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield primary amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include primary amines or other reduced derivatives
Scientific Research Applications
3-(3-Bromophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanamide: Similar structure but with the bromine atom at the para position.
3-(2-Bromophenyl)propanamide: Similar structure but with the bromine atom at the ortho position.
3-(3-Chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(3-Bromophenyl)propanamide is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-(3-bromophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHUYSZGQYNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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